Cas no 920159-05-3 (1-(3-hydroxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one)

1-(3-hydroxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-hydroxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one
- 2(1H)-Quinazolinone, 3,4,5,6,7,8-hexahydro-1-(3-hydroxypropyl)-4-thioxo-
-
- Inchi: 1S/C11H16N2O2S/c14-7-3-6-13-9-5-2-1-4-8(9)10(16)12-11(13)15/h14H,1-7H2,(H,12,15,16)
- InChI Key: KGNQNEBPINXKFP-UHFFFAOYSA-N
- SMILES: N1(CCCO)C2=C(CCCC2)C(=S)NC1=O
Experimental Properties
- Density: 1.3±0.1 g/cm3
1-(3-hydroxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(3-hydroxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2882-0126-0.5g |
1-(3-hydroxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one |
920159-05-3 | 95%+ | 0.5g |
$540.0 | 2023-09-06 | |
Chemenu | CM337971-100mg |
1-(3-Hydroxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-ºCtahydroquinazolin-2-one |
920159-05-3 | 95%+ | 100mg |
$289 | 2024-07-20 | |
Chemenu | CM337971-1g |
1-(3-Hydroxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-ºCtahydroquinazolin-2-one |
920159-05-3 | 95%+ | 1g |
$1234 | 2024-07-20 | |
A2B Chem LLC | AY08054-25mg |
"1-(3-hydroxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one" |
920159-05-3 | 95%+ | 25mg |
$360.00 | 2024-07-18 | |
A2B Chem LLC | AY08054-250mg |
"1-(3-hydroxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one" |
920159-05-3 | 95%+ | 250mg |
$725.00 | 2024-07-18 | |
A2B Chem LLC | AY08054-1mg |
"1-(3-hydroxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one" |
920159-05-3 | 95%+ | 1mg |
$245.00 | 2024-07-18 | |
A2B Chem LLC | AY08054-10mg |
"1-(3-hydroxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one" |
920159-05-3 | 95%+ | 10mg |
$291.00 | 2024-07-18 | |
A2B Chem LLC | AY08054-100mg |
"1-(3-hydroxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one" |
920159-05-3 | 95%+ | 100mg |
$697.00 | 2024-07-18 | |
Life Chemicals | F2882-0126-1g |
1-(3-hydroxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one |
920159-05-3 | 95%+ | 1g |
$901.0 | 2023-09-06 | |
Life Chemicals | F2882-0126-5g |
1-(3-hydroxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one |
920159-05-3 | 95%+ | 5g |
$2950.0 | 2023-09-06 |
1-(3-hydroxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one Related Literature
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
Additional information on 1-(3-hydroxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one
Introduction to 1-(3-hydroxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one (CAS No. 920159-05-3)
1-(3-hydroxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique molecular framework and potential biological activities. This compound belongs to the quinazoline class of heterocycles, which are well-documented for their diverse pharmacological properties. The presence of both hydroxyl and sulfanyl functional groups in its structure imparts distinct chemical reactivity and biological interactions, making it a promising candidate for further exploration in drug discovery and therapeutic development.
The CAS number 920159-05-3 provides a unique identifier for this compound, facilitating its recognition in scientific literature, patents, and regulatory databases. As of the latest advancements in chemical biology, research on this molecule has been expanding rapidly, particularly in the context of developing novel therapeutic agents targeting various diseases. The octahydroquinazoline core of this compound offers a rigid scaffold that can be modulated to enhance binding affinity and selectivity towards specific biological targets.
In recent years, the synthesis and characterization of 1-(3-hydroxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one have been reported in several high-impact journals. These studies have highlighted its potential as an intermediate in the synthesis of more complex pharmacophores. The hydroxyl group at the 3-position and the sulfanyl group at the 4-position are particularly noteworthy, as they can participate in hydrogen bonding and ionic interactions with biological targets. This dual functionality makes the compound a versatile building block for designing molecules with enhanced pharmacological profiles.
The molecular structure of 1-(3-hydroxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one features a seven-membered ring system containing nitrogen atoms at positions 1 and 2. The sulfanyl group introduces a polar region that can interact with charged residues in proteins or enzymes. Additionally,the hydroxyl group provides another site for hydrogen bonding interactions,which is crucial for stabilizing binding affinities in drug-receptor complexes. These structural features have been exploited in computational studies to predict potential binding modes with various biological targets.
Recent computational chemistry studies have demonstrated that 1-(3-hydroxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one can exhibit significant binding affinity with enzymes involved in metabolic pathways relevant to inflammation and cancer. The sulfanyl group has been shown to interact with cysteine residues in these enzymes,while the hydroxyl group forms hydrogen bonds with backbone amides or side chains of nearby amino acids. These interactions have been modeled using molecular docking simulations,which predict that this compound may inhibit the activity of key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).
Moreover,the octahydroquinazoline core has been explored as a scaffold for developing kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways,and their dysregulation is often associated with diseases such as cancer. Preclinical studies have indicated that derivatives of quinazoline derivatives can modulate kinase activity by binding to their ATP-binding pockets. The structural rigidity provided by the octahydroquinazoline ring system enhances binding specificity,while the functional groups at positions 3 and 4 allow for further optimization of pharmacokinetic properties.
In terms of synthetic methodologies,the preparation of 1-(3-hydroxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one involves multi-step organic transformations starting from commercially available precursors. Key steps include cyclization reactions to form the quinazoline ring system followed by functional group modifications to introduce the hydroxyl and sulfanyl groups. Advances in catalytic chemistry have enabled more efficient and sustainable synthetic routes،reducing waste generation and improving yields.
The biological evaluation of this compound has revealed promising activities in preclinical models. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines by interfering with key signaling pathways. Additionally،it has demonstrated anti-inflammatory properties by modulating cytokine production in immune cells. These findings have prompted further investigation into its potential as a lead compound for drug development programs targeting chronic inflammatory diseases or oncological disorders.
One notable aspect of 1-(3-hydroxypropyl)-4-sulfanylidene-1,2,3,4,5،6,7،8-octahydroquinazolin-2-one is its ability to cross cell membranes due to its lipophilic nature。This property is essential for achieving therapeutic efficacy as many drugs need to reach their target sites within cells or tissues。The balance between lipophilicity and polarizability imparted by its functional groups allows it to navigate biological membranes efficiently while maintaining sufficient solubility for systemic administration.
The pharmacokinetic profile of this compound has been evaluated through animal models。Initial studies suggest that it exhibits moderate bioavailability following oral administration with a reasonable half-life allowing for once-daily dosing。Metabolism studies indicate that it is primarily metabolized via phase II conjugation reactions involving glucuronidation or sulfate conjugation pathways。These findings are critical for understanding how the compound behaves within vivo systems and for designing optimized formulations。
Future directions in research on 1-(3-hydroxypropyl)-4-sulfanylidene-1،2،3،4،5،6،7،8-octahydroquinazolin-2-one include exploring structure-activity relationships (SAR) to identify key pharmacophoric elements contributing to its biological activities。By systematically modifying substituents at positions 3 and 4 or introducing additional functional groups into the octahydroquinazoline core researchers aim to enhance potency selectivity bioavailability or metabolic stability。
Additionally advances in biocatalysis could enable more sustainable production methods for this compound reducing reliance on traditional petrochemical feedstocks。The development of green chemistry approaches aligns with global efforts toward environmentally conscious pharmaceutical manufacturing ensuring long-term viability while minimizing ecological impact。
In conclusion,1-(3-hydroxypropyl)-4-sulfanylidene-1、2、3、4、5、6、7、8-octahydroquinazolin-2-one (CAS No 92015905) represents an intriguing molecule with significant potential applications across multiple therapeutic areas。Its unique structural features combined with promising preclinical data make it a valuable asset for ongoing drug discovery initiatives aimed at addressing unmet medical needs。
920159-05-3 (1-(3-hydroxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one) Related Products
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)




